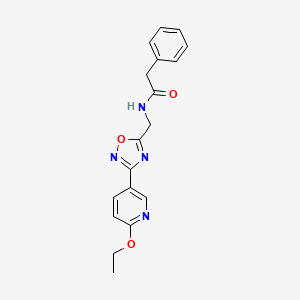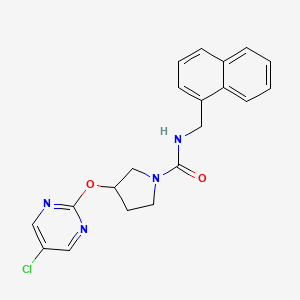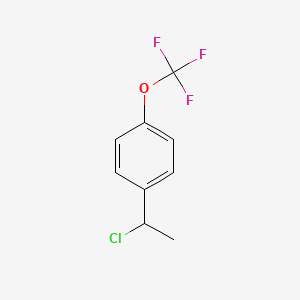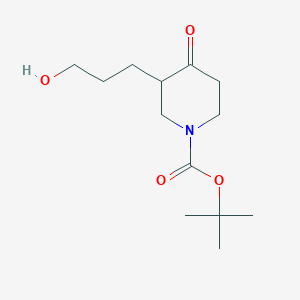
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, also known as EPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOX is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.
科学的研究の応用
Computational and Pharmacological Evaluation
A study by M. Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, which include compounds similar to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide. The research focused on assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions through computational and docking methods. This suggests potential applications in cancer therapy and pain management (Faheem, 2018).
Design and Synthesis for CRMP 1 Inhibition
Ishan I. Panchal et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These findings highlight the role of such compounds in developing novel therapeutic strategies for cancer treatment (Panchal, Rajput, & Patel, 2020).
Antimicrobial Activity
S. Gaonkar et al. (2006) synthesized a series of novel 1,3,4-oxadiazoles, which demonstrated significant antimicrobial activity. This research underlines the potential use of these compounds in the development of new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anti-Inflammatory Potential
L. Nargund et al. (1994) explored the anti-inflammatory activity of various 1,3,4-oxadiazole derivatives. Their research indicates potential applications of these compounds in treating inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . This suggests that the compound might also target protein kinases or other proteins involved in cell cycle regulation.
Mode of Action
This could lead to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2. This could lead to downstream effects such as the prevention of DNA replication and mitosis, ultimately leading to cell cycle arrest .
Result of Action
The result of the compound’s action, if it indeed targets CDK2, would be the disruption of the cell cycle. This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .
特性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJRTDCIKLRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)

![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)

amino}thiophene-2-carboxamide](/img/structure/B2762985.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)


![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/no-structure.png)